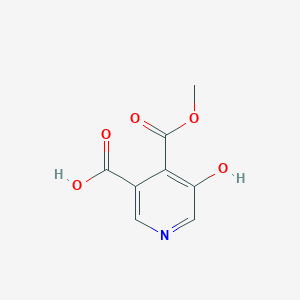

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of nicotinic acid chemistry and pyridine derivative research. The foundation for understanding this compound was established through the pioneering work on nicotinic acid itself, which began in the nineteenth century when Huber first synthesized nicotinic acid in 1867. This seminal achievement marked the beginning of systematic investigations into pyridine carboxylic acid chemistry that would eventually lead to the development of more complex derivatives.

The subsequent decades witnessed significant advances in understanding the fundamental properties and biological significance of nicotinic acid. In 1914, Funk isolated nicotinic acid from rice polishings, demonstrating its natural occurrence and establishing its importance as a biological molecule. These early discoveries laid the groundwork for recognizing the therapeutic potential of nicotinic acid derivatives and stimulated interest in structural modifications that could enhance or modify the biological properties of the parent compound.

The period following these initial discoveries saw intensive research into the synthetic modification of nicotinic acid. The establishment of nicotinic acid as vitamin B₃ and its recognition as a precursor to essential coenzymes nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate created strong motivation for developing synthetic methodologies to access functionalized derivatives. The development of this compound represents the culmination of these synthetic efforts, incorporating multiple functional groups that significantly alter the chemical and physical properties of the parent nicotinic acid structure.

The emergence of this specific derivative reflects the evolution of organic synthesis capabilities and the growing understanding of structure-activity relationships in heterocyclic chemistry. The strategic placement of hydroxyl and methoxycarbonyl substituents at the 5- and 4-positions respectively demonstrates sophisticated synthetic planning aimed at creating molecules with enhanced reactivity and potential biological activity compared to simple nicotinic acid.

Position in Pyridine Carboxylic Acid Classification

This compound occupies a distinctive position within the comprehensive classification system of pyridine carboxylic acid derivatives. The compound belongs to the pyridinecarboxylic acids class, which represents a fundamental category of organoheterocyclic compounds characterized by the presence of both pyridine ring systems and carboxylic acid functionality. This classification places the compound within a broader family that includes numerous pharmaceutically active molecules and synthetic intermediates of considerable importance.

Within the specific framework of nicotinic acid derivatives, this compound represents a multi-substituted variant that significantly expands the chemical space available within this compound class. The parent compound, nicotinic acid (pyridine-3-carboxylic acid), serves as the structural foundation upon which additional functional groups are introduced to create derivatives with modified properties. The systematic nomenclature of the compound reflects its structural relationship to nicotinic acid while clearly indicating the nature and position of the additional substituents.

The classification of this compound as a hydroxylated and esterified derivative of nicotinic acid places it within a specialized subset of pyridine carboxylic acids that exhibit enhanced chemical reactivity due to the presence of multiple functional groups. The hydroxyl group at the 5-position introduces additional hydrogen bonding capabilities and potential sites for further chemical modification, while the methoxycarbonyl group at the 4-position provides ester functionality that can participate in various chemical transformations.

From a structural perspective, the compound exemplifies the concept of molecular diversity within the pyridine carboxylic acid family. Recent comprehensive reviews have identified pyridine carboxylic acid isomers as important constituents in drug design for multiparameter optimization, highlighting the significance of this compound class in pharmaceutical development. The strategic incorporation of multiple functional groups in this compound demonstrates the potential for creating complex molecules that maintain the fundamental pyridine carboxylic acid scaffold while introducing additional chemical functionality.

Table 1: Structural Classification and Properties of this compound

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties to encompass its role as a representative example of functionalized pyridine systems and its potential applications in various research domains. The compound serves as an excellent model system for investigating the effects of multiple substitution patterns on the electronic and chemical properties of pyridine rings, providing valuable insights into structure-property relationships that guide the design of new heterocyclic compounds.

In the context of contemporary heterocyclic chemistry research, pyridine carboxylic acid derivatives have emerged as privileged structures with broad therapeutic potential closely linked to their distinctive structural features. The pyridine ring system, characterized by its aromatic nature and electron-deficient character, facilitates specific types of molecular interactions including π-π stacking and hydrogen bond formation with biological targets. The presence of the carboxylic acid functionality contributes additional polarity and metal coordination capabilities, properties that prove particularly valuable in enzyme inhibition studies.

The multi-substituted nature of this compound makes it particularly valuable for investigating the cumulative effects of multiple functional groups on molecular behavior. The hydroxyl substituent introduces additional hydrogen bonding capabilities and can serve as a site for further functionalization, while the methoxycarbonyl group provides ester functionality that can be selectively modified under appropriate reaction conditions. This combination of functional groups creates opportunities for developing synthetic methodologies that exploit the unique reactivity profile of the compound.

Research applications of compounds similar to this compound have demonstrated significant potential in enzyme inhibition studies. Pyridine carboxylic acid-derived compounds have shown effectiveness as inhibitors against diverse enzyme targets including urease, tyrosinase, myeloperoxidase, acetylcholinesterase, cyclooxygenase-2, histone demethylase, and various kinases. The structural complexity of this compound suggests potential for similar biological activities, making it an attractive target for medicinal chemistry investigations.

The compound also represents an important synthetic intermediate for accessing more complex heterocyclic structures. The presence of multiple reactive functional groups provides numerous opportunities for chemical elaboration, including the potential for constructing polycyclic systems through intramolecular cyclization reactions or for introducing additional substituents through selective functionalization of existing groups.

Table 2: Research Applications and Significance of Multi-substituted Pyridine Carboxylic Acids

| Research Domain | Specific Application | Relevance to this compound |

|---|---|---|

| Enzyme Inhibition | Histone demethylase inhibitors | Multi-substituted pyridine scaffold provides binding opportunities |

| Medicinal Chemistry | Drug design optimization | Multiple functional groups enable structure-activity relationship studies |

| Synthetic Chemistry | Heterocyclic synthesis | Reactive functional groups serve as synthetic handles |

| Structural Biology | Protein-ligand interactions | Hydroxyl and carboxyl groups facilitate hydrogen bonding |

| Chemical Biology | Probe development | Functionalizable groups allow for bioconjugation |

The emergence of this compound as a research target reflects broader trends in heterocyclic chemistry toward the development of more sophisticated molecular architectures that combine multiple functional elements within single molecular frameworks. This approach enables researchers to access chemical space that was previously difficult to explore and provides opportunities for discovering new biological activities and synthetic transformations.

Properties

IUPAC Name |

5-hydroxy-4-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(13)6-4(7(11)12)2-9-3-5(6)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMCKQKZVLZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376259 | |

| Record name | 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243980-03-2 | |

| Record name | 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Hydroxylation Strategies

2.1 Esterification of Nicotinic Acid Derivatives

- The methoxycarbonyl group at the 4-position is commonly introduced via esterification reactions. For example, methylation of nicotinic acid derivatives or direct esterification using methanol under acidic conditions can yield methoxycarbonyl esters.

- In some patents, nicotinic acid derivatives are converted to acid chlorides (e.g., nicotinoyl chloride) using reagents such as phosphorus pentachloride, followed by reaction with methanol to form the methyl ester.

2.2 Hydroxylation at the 5-Position

- The introduction of the hydroxy group at the 5-position is more challenging due to the electron-deficient nature of the pyridine ring.

- Hydroxylation can be accomplished via selective oxidation or substitution reactions on appropriately substituted nicotinic acid derivatives.

- Some methods involve the use of pyridine anhydrides or related intermediates under controlled conditions to introduce hydroxyl groups at specific positions.

Synthetic Route Summary Table

Challenges and Considerations in Preparation

- Regioselectivity: Achieving selective hydroxylation at the 5-position without affecting other positions on the pyridine ring requires precise control of reaction conditions.

- Reaction Conditions: Use of anhydrous solvents like pyridine and controlled temperature is crucial to prevent side reactions and degradation.

- Purification: Multiple washing steps with aqueous sodium carbonate and water are necessary to remove impurities and unreacted materials.

Related Synthetic Insights from Nicotinic Acid Derivatives

While direct methods for this compound are limited in open literature, related nicotinic acid derivatives have been synthesized via:

- Formation of nicotinoyl hydrazides and subsequent functionalization to introduce various substituents including hydroxy and ester groups.

- Use of nicotinic acid hydrazides in condensation reactions to form dipeptide derivatives, which can be further modified to yield hydroxylated and esterified nicotinic acid derivatives, demonstrating the versatility of nicotinic acid chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Products include 5-keto-4-(methoxycarbonyl)nicotinic acid or 5-carboxy-4-(methoxycarbonyl)nicotinic acid.

Reduction: Products include 5-hydroxy-4-(hydroxymethyl)nicotinic acid.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the synthesis of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid is not well-documented. its derivatives may exert effects through interactions with specific enzymes or receptors in biological systems. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors, influencing lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

2-Hydroxynicotinic Acid

- Structure : Hydroxyl group at position 2.

- Molecular Formula: C₆H₅NO₃ (MW: 139.11 g/mol).

- Key Differences: The hydroxyl group at position 2 alters hydrogen-bonding interactions and acidity.

4-(Methoxycarbonyl)nicotinic Acid

- Molecular Formula: C₈H₇NO₄ (MW: 181.14 g/mol).

- Key Differences : The absence of a hydroxyl group reduces polarity, as evidenced by its higher melting point (183–185°C) compared to the target compound. This derivative is used in chemical synthesis, particularly for constructing heterocyclic frameworks .

4-Substituted Nicotinic Acid Derivatives

Key Trends :

- Alkyl Groups (e.g., Methyl) : Increase lipophilicity, enhancing membrane permeability.

- Methoxycarbonyl : Balances polarity and steric effects, enabling versatile reactivity in esterification or hydrolysis reactions .

5-Substituted Nicotinic Acid Derivatives

5-Methylnicotinic Acid

- Structure : Methyl group at position 5.

- Molecular Formula: C₇H₇NO₂ (MW: 137.14 g/mol).

- Key Differences : The methyl group enhances hydrophobicity, reducing aqueous solubility compared to the hydroxylated target compound. This derivative is used in metabolic studies and as a building block for bioactive molecules .

Biological Activity

5-Hydroxy-4-(methoxycarbonyl)nicotinic acid (CAS No. 243980-03-2) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group at the 5-position and a methoxycarbonyl group at the 4-position of the pyridine ring. This structural modification is believed to influence its biological activity significantly.

The compound primarily interacts with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : It acts as an agonist, potentially modulating neurotransmitter release and influencing cognitive functions.

- Enzymatic Inhibition : Studies suggest that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as diabetes and neurodegenerative disorders.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by enhancing cholinergic signaling, which is crucial for memory and learning processes.

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro, suggesting its role in managing inflammatory diseases.

- Antioxidant Properties : Preliminary studies indicate that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in various assays:

Case Studies

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated group showed a significant decrease in Aβ plaque deposition compared to controls.

- Diabetes Model : In diabetic rats, this compound improved glucose tolerance and reduced serum insulin levels, indicating potential benefits for metabolic regulation.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

- Clinical Trials : To evaluate safety and efficacy in humans.

- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.

- Structure-Activity Relationship (SAR) Analysis: To optimize its pharmacological properties through chemical modifications.

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid, and how can purity be validated?

- Methodological Answer : Custom synthesis protocols for structurally similar nicotinic acid derivatives (e.g., halogenated or methoxy-substituted analogs) often involve multi-step reactions, including carboxylation, esterification, or hydroxylation. For example, gram-to-kilogram scale synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid employs coupling reactions and intermediate purification via column chromatography . Purity validation (NLT 95%) typically combines HPLC, NMR, and mass spectrometry, supported by batch-specific Certificates of Analysis (COA) . For this compound, analogous protocols should prioritize protecting-group strategies for the hydroxyl and methoxycarbonyl moieties to prevent undesired side reactions.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can confirm substituent positions on the pyridine ring, with hydroxy and methoxycarbonyl groups showing characteristic shifts (e.g., δ ~12 ppm for phenolic -OH in DMSO-d6) .

- FT-IR : Bands at ~1700 cm⁻¹ (ester C=O) and ~2500-3300 cm⁻¹ (carboxylic acid O-H) help differentiate functional groups .

- LC-MS : High-resolution MS validates molecular weight (calculated: 197.15 g/mol for C8H7NO5) and detects trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound are limited, general safety measures for nicotinic acid derivatives include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acidic aqueous media (pH 2–4) improve the stability of reactive intermediates in nicotinic acid oxidation reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or UV-Vis spectroscopy to pinpoint rate-limiting steps. For peroxomonosulfate-mediated oxidations, pseudo-first-order kinetics are often observed .

- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer, as demonstrated in kilogram-scale syntheses of related compounds .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability : The hydroxyl group’s protonation state (pKa ~3–5) influences solubility and reactivity. Under acidic conditions, the protonated form may resist nucleophilic attack, whereas alkaline conditions promote ester hydrolysis .

- Thermal Degradation : Thermogravimetric analysis (TGA) of 4-(Methoxycarbonyl)nicotinic acid (a structural analog) shows decomposition above 250°C, suggesting similar thermal resilience .

- Reactive Oxygen Species (ROS) : Evaluate oxidative stability using radical initiators (e.g., AIBN) to simulate shelf-life challenges .

Q. How do substituent effects (hydroxy, methoxycarbonyl) influence the compound’s reactivity in coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing methoxycarbonyl group deactivates the pyridine ring, directing electrophilic substitution to the para position relative to the hydroxyl group.

- Cross-Coupling Potential : The hydroxyl group can be protected (e.g., as a silyl ether) to enable Suzuki-Miyaura couplings with aryl boronic acids, as seen in 5-substituted nicotinic acid derivatives .

- Steric Considerations : Substituent orientation may hinder access to catalytic sites; computational modeling (DFT) helps predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.